1-benzyl-5-(3-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidones This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a hydroxy group, and a phenyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 3-chlorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with phenylacetic acid under acidic conditions to yield the desired pyrrolidone compound. The reaction conditions typically involve refluxing the reaction mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of 1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the hydroxy and chlorophenyl groups may enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-5-(3-METHOXYPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-BENZYL-5-(3-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
1-BENZYL-5-(3-CHLOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity. The combination of the benzyl, hydroxy, and phenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C23H18ClNO2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-benzyl-2-(3-chlorophenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18ClNO2/c24-19-13-7-12-18(14-19)21-20(17-10-5-2-6-11-17)22(26)23(27)25(21)15-16-8-3-1-4-9-16/h1-14,21,26H,15H2 |
InChI Key |
DBDRIOOAKZPSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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